molecular formula C14H14ClN3O2S B6425325 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034576-44-6

3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6425325
CAS No.: 2034576-44-6
M. Wt: 323.8 g/mol
InChI Key: VTGFFSLVIUYDQI-UHFFFAOYSA-N
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Description

3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a chloropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chloropyridine group, and the attachment of the thiophene moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced under appropriate conditions.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while nucleophilic substitution of the chloropyridine group would yield various substituted pyridines.

Scientific Research Applications

3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chloropyridin-4-yl)oxy]-N-(phenyl)pyrrolidine-1-carboxamide
  • 3-[(3-chloropyridin-4-yl)oxy]-N-(furan-2-yl)pyrrolidine-1-carboxamide

Uniqueness

3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties compared to its analogs with phenyl or furan groups. This uniqueness can be leveraged in the design of compounds with specific desired properties.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-11-8-16-5-3-12(11)20-10-4-6-18(9-10)14(19)17-13-2-1-7-21-13/h1-3,5,7-8,10H,4,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGFFSLVIUYDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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